molecular formula C21H23N3O6S B2553332 N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1170407-30-3

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2553332
CAS No.: 1170407-30-3
M. Wt: 445.49
InChI Key: QFQVYJNIDVCBPP-UHFFFAOYSA-N
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Description

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a high-purity synthetic compound intended for research applications. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules. The structure incorporates a 4-(isopropylsulfonyl)benzyl group and a 2-(2-methoxyphenoxy)acetamide moiety, suggesting potential for significant interaction with biological targets. While specific studies on this exact compound are not currently available in the public domain, 1,3,4-oxadiazole derivatives are extensively investigated for their therapeutic potential. Recent research highlights that structurally similar 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives have been designed and synthesized as potent allosteric inhibitors of deoxyhypusine synthase (DHPS), demonstrating promising anti-proliferative activity against cancer cell lines such as A375 melanoma, and exhibiting efficacy in zebrafish xenograft models . Other 1,3,4-oxadiazole-containing compounds are also explored for their ability to modulate physiological receptors, including the TRPM8 "cold" receptor, indicating potential applications in neuroscience and sensory research . This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its potential mechanism of action, binding affinity, and efficacy in their specific biological assays.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-14(2)31(26,27)16-10-8-15(9-11-16)12-20-23-24-21(30-20)22-19(25)13-29-18-7-5-4-6-17(18)28-3/h4-11,14H,12-13H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQVYJNIDVCBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes an oxadiazole ring, a methoxyphenoxy moiety, and an isopropylsulfonyl group. The molecular formula is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 350.39 g/mol.

Research indicates that compounds with oxadiazole structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit various kinases, which play critical roles in cell signaling pathways.
  • Modulation of Inflammatory Pathways : The presence of the isopropylsulfonyl group suggests potential anti-inflammatory properties by modulating cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEffective against bacterial strains

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound in vitro against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent. The compound demonstrated selectivity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound was administered to mice with induced inflammation. Results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) after treatment with the compound compared to control groups. This highlights its potential utility in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.
  • Metabolism : Metabolized primarily in the liver with several active metabolites contributing to its biological activity.
  • Excretion : Primarily excreted via urine within 24 hours.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide. For instance, compounds with oxadiazole moieties have shown significant inhibition of tumor cell growth in various cancer lines. In vitro studies demonstrated that certain oxadiazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 87% against different cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Oxadiazoles have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria. Research has indicated that similar compounds possess significant antibacterial effects, which may extend to this compound .

Enzyme Inhibition

Oxadiazole derivatives are known for their ability to inhibit specific enzymes linked to various diseases. Studies have shown that compounds with similar structures can inhibit enzymes involved in cancer progression and inflammation pathways . This suggests that this compound may also serve as an enzyme inhibitor.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of several oxadiazole derivatives, revealing that compounds with similar functional groups to this compound exhibited strong cytotoxic effects against various cancer cell lines. The results indicated a structure–activity relationship where modifications to the oxadiazole ring enhanced anticancer efficacy .

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, derivatives of oxadiazoles were synthesized and tested against a range of bacterial strains. The findings showed promising results for compounds similar to this compound, indicating their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

The 1,3,4-oxadiazole scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs include:

Compound ID 5-Substituent 2-Substituent Melting Point (°C) Yield (%) Source
Target Compound 4-(Isopropylsulfonyl)benzyl 2-(2-Methoxyphenoxy)acetamide Not reported Not reported N/A
5k () Methylthio 2-(2-Methoxyphenoxy)acetamide 135–136 72
5l () Ethylthio 2-(2-Methoxyphenoxy)acetamide 138–140 68
5m () Benzylthio 2-(2-Methoxyphenoxy)acetamide 135–136 85
CDD-934506 () 4-Methoxyphenyl 2-(Sulfanyl)-N-(4-nitrophenyl)acetamide Not reported Not reported

Key Observations :

  • The sulfonyl group in the target compound may enhance metabolic stability compared to thioether (e.g., methylthio, benzylthio) substituents in analogs like 5k–5m .

Implications for Target Compound :

  • The isopropylsulfonyl group may confer improved solubility or target binding compared to halogens or simple alkyl/aryl substituents.
  • Lack of direct bioactivity data necessitates extrapolation from analogs, emphasizing the need for targeted assays.

Physicochemical Properties

Melting Points and Stability
  • The target compound’s sulfonyl group likely increases polarity and melting point relative to thioether analogs (e.g., 5k–5m, melting points 135–140°C) .
  • Oxadiazole-phthalazinone derivatives () exhibit exceptionally high melting points (>300°C), attributed to extended conjugation and hydrogen-bonding networks .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., chloro in Compound 154) enhance anticancer activity .
  • Electron-Donating Groups (EDGs) : Methoxy groups (as in 5k–5m and the target compound) may improve bioavailability but reduce cytotoxic potency .
  • Sulfonyl vs. Thioether : Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to thioethers .

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